

Crystal Structure of DL-Arginine Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *DL-Arginine monohydrate*

CAS No.: 158435-28-0

Cat. No.: B7821466

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Executive Summary

This guide details the crystallographic architecture, supramolecular organization, and synthesis of **DL-Arginine monohydrate** (

).[1] Unlike its enantiopure counterpart L-Arginine, which crystallizes in chiral space groups (), the racemic **DL-Arginine monohydrate** adopts the centrosymmetric orthorhombic space group *Pbca*.

A critical structural feature of this form is its unique zwitterionic character. While most amino acids crystallize as

-zwitterions (

), **DL-Arginine monohydrate** stabilizes a tautomer where the

-amino group is neutral (

) and the positive charge resides on the guanidinium side chain. This results in a distinct hydrogen-bonding network mediated by lattice water molecules, leading to a density lower than that of the pure enantiomer—a rare violation of Wallach's rule.

Crystallographic Architecture

Crystal System and Lattice Parameters

DL-Arginine monohydrate crystallizes in the orthorhombic system.[2] The presence of glide planes and screw axes in the Pbc_a space group facilitates the packing of both enantiomers (D and L) in a 1:1 ratio within the unit cell.

Table 1: Crystallographic Data for **DL-Arginine Monohydrate** (at 100 K)

Parameter	Value	Description
Formula		Monohydrate stoichiometry
Crystal System	Orthorhombic	Three mutually perpendicular axes of unequal length
Space Group	(No.[3] 61)	Centrosymmetric; indicates racemic packing
(Long axis
)		
(Short axis
)		
(Intermediate axis
)		
		Orthogonal angles
	8	Number of formula units per unit cell
Density (Lower than L-Arginine (
))

Data Source: Kingsford-Adaboh et al., Acta Cryst. (2000).[3][4][5][6][7]

Molecular Conformation & Tautomerism

The molecular geometry of DL-Arginine in this lattice differs significantly from the extended chain seen in L-Arginine dihydrate.

- Side Chain Folding: The carbon backbone () adopts a gauche-gauche conformation. Torsion angles and are approximately and , respectively, creating a "bent" nitrogen-rich region.
- Protonation State (Critical Insight): The molecule exists as a side-chain zwitterion.
 - -Carboxylate: Deprotonated ()
 - Guanidinium Group: Protonated ()
 - -Amino Group: Neutral ()^{[4][8]}

This contrasts with the standard

-zwitterion (

) found in most amino acid crystals. The neutral

-amine acts as a hydrogen bond acceptor and donor in a specific pattern that requires the water molecule for stability.

Supramolecular Organization

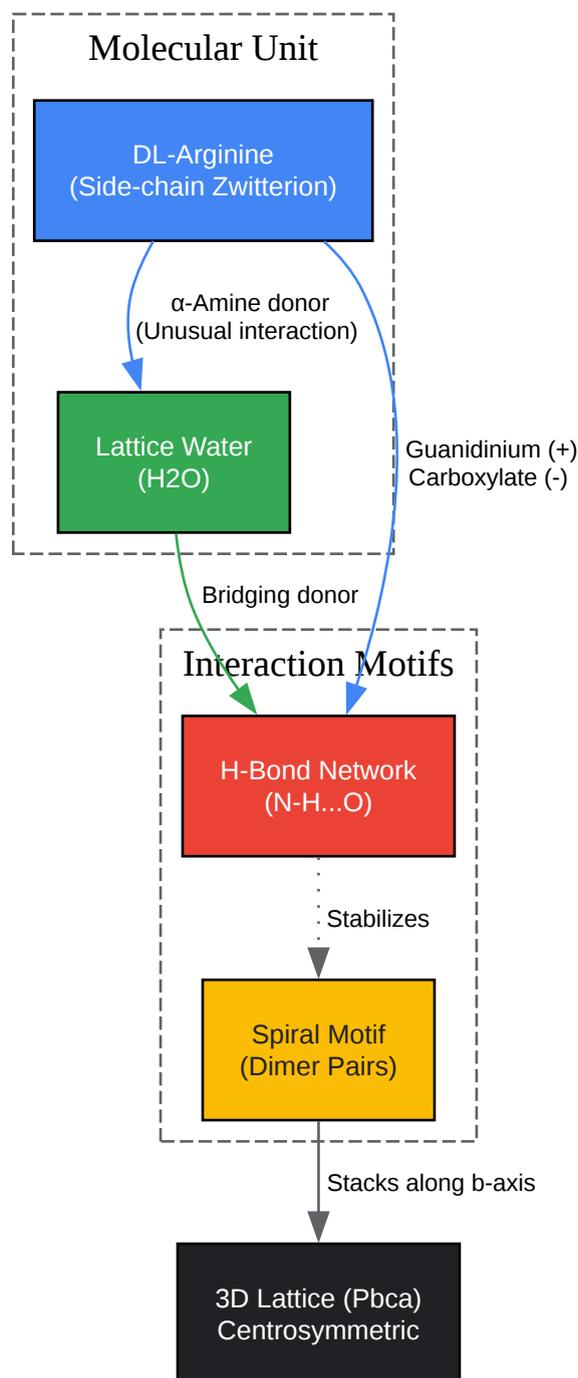
Hydrogen Bonding Network

The crystal lattice is stabilized by a complex 3D network of hydrogen bonds involving the guanidinium protons, the carboxylate oxygens, and the lattice water.[1][4][8]

- The "Spiral" Motif: Molecules are linked into pairs of spiral motifs.[4][6][8] The neutral -amino nitrogen () donates a proton to a lattice water molecule ().
- Water Bridging: The water molecule acts as a critical structural bridge, accepting a proton from the -amine and donating protons to carboxylate oxygens of neighboring molecules. This hydration is essential for maintaining the Pbc_a packing; dehydration leads to lattice collapse or phase transformation.
- Guanidinium Interactions: The positively charged guanidinium group forms direct bonds with the carboxylate groups of adjacent molecules, creating strong electrostatic "clamps" that hold the D and L layers together.

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization of the crystal lattice.



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Caption: Hierarchical assembly of **DL-Arginine Monohydrate** from molecular zwitterions to the PbcA lattice.

Experimental Methodology

Crystal Growth Protocol

Growing high-quality single crystals of **DL-Arginine Monohydrate** requires careful control of supersaturation to avoid kinetic trapping of amorphous phases.

Protocol: Slow Evaporation Technique

- Reagent Prep: Dissolve equimolar amounts of L-Arginine and D-Arginine (or commercial DL-Arginine) in double-distilled water.
- Concentration: Prepare a saturated solution at

(Solubility is approx. 15 g/100 mL, significantly lower than L-Arg).
- Filtration: Filter through a 0.22

µm membrane to remove dust nuclei.
- Nucleation Control: Place in a vibration-free environment at

. Cover the beaker with perforated parafilm to restrict evaporation rate to ~0.5 mL/day.
- Harvest: Transparent, prismatic crystals typically appear within 7-14 days.

Characterization Workflow

To validate the solid form, the following analytical pipeline is recommended.

Technique	Key Diagnostic Feature
SC-XRD	Confirm Unit Cell: .[3][7][9] Space group .[3]
PXRD	Look for characteristic peaks at values distinct from L-Arginine (simulated pattern comparison required).
DSC	Endothermic dehydration peak typically around , followed by melting/decomposition .
FTIR	Shift in stretch due to H-bonding; Guanidinium stretch at .

Comparative Analysis: DL vs. L Forms

A common misconception in solid-state chemistry is that racemic crystals are always denser and more stable than their enantiopure counterparts (Wallach's Rule). **DL-Arginine Monohydrate** is a notable exception.

Feature	L-Arginine (Dihydrate)	DL-Arginine (Monohydrate)
Space Group	(Chiral)	(Centrosymmetric)
Hydration	2 per molecule	1 per molecule
Density		
Conformation	Trans-Trans (Extended)	Gauche-Gauche (Bent)
-Amine	Protonated ()	Neutral ()

Implication for Drug Development: The lower density and specific hydration state of the DL-form imply different dissolution kinetics. If DL-arginine is used as an excipient or counter-ion, its distinct solubility profile compared to L-arginine must be accounted for in formulation stability studies.

References

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